(2E)-3-[(3-bromo-4-methylphenyl)amino]-1-phenylprop-2-en-1-one
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Overview
Description
(2E)-3-[(3-bromo-4-methylphenyl)amino]-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system consisting of a carbon-carbon double bond adjacent to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(3-bromo-4-methylphenyl)amino]-1-phenylprop-2-en-1-one typically involves the condensation of an appropriate amine with a substituted benzaldehyde. One common method is the Claisen-Schmidt condensation, where the amine reacts with the benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the enone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(3-bromo-4-methylphenyl)amino]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the bromine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E)-3-[(3-bromo-4-methylphenyl)amino]-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[(3-bromo-4-methylphenyl)amino]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects. The bromine atom and methyl group on the phenyl ring can also influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group but has a thiazole ring instead of an enone moiety.
2,3-dimethoxybenzamide: This compound has a benzamide structure with methoxy groups, differing from the enone structure.
Uniqueness
(2E)-3-[(3-bromo-4-methylphenyl)amino]-1-phenylprop-2-en-1-one is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of the enone moiety allows for various chemical transformations, while the bromine and methyl substituents can modulate its properties and interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methylanilino)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c1-12-7-8-14(11-15(12)17)18-10-9-16(19)13-5-3-2-4-6-13/h2-11,18H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETRLJOTLVFVPW-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC(=O)C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200581 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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